molecular formula C7H7BrOS B8269752 2-Bromo-5-methoxybenzenethiol CAS No. 13993-51-6

2-Bromo-5-methoxybenzenethiol

Cat. No.: B8269752
CAS No.: 13993-51-6
M. Wt: 219.10 g/mol
InChI Key: OPVIAUGHOYNQLE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzenethiol (CAS 1184816-26-9) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a methoxy group (-OCH₃) at position 5, and a thiol (-SH) functional group. This combination of electron-withdrawing (bromine) and electron-donating (methoxy) substituents creates unique electronic and steric properties, influencing its reactivity and applications in organic synthesis. Notably, this compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or market demand .

Properties

CAS No.

13993-51-6

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-5-methoxybenzenethiol

InChI

InChI=1S/C7H7BrOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3

InChI Key

OPVIAUGHOYNQLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Halogenated Benzenethiols

While direct structural analogs of 2-bromo-5-methoxybenzenethiol are scarce in the provided evidence, its halogenated benzene derivatives share key features:

  • 4-(2-Iodophenyl)-4-oxobutyronitrile (CAS 951893-09-7) : Contains an iodine substituent and a ketone group but lacks the thiol and methoxy moieties. The iodine’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to bromine.

Comparison with Benzothiazole Derivatives

5-Bromo-2-methylbenzothiazole (CAS unspecified) is a heterocyclic compound with a bromine atom at position 5 and a methyl group at position 2. Unlike this compound, the sulfur atom is integrated into a benzothiazole ring, forming a thioether bond rather than a free thiol. This structural difference enhances stability but reduces nucleophilicity .

Property This compound 5-Bromo-2-methylbenzothiazole
Functional Groups -SH, -OCH₃, -Br Benzothiazole ring, -CH₃, -Br
Sulfur Reactivity High (free thiol) Low (thioether)
Electron Effects Mixed (activating/deactivating) Electron-deficient ring
Commercial Status Discontinued Available

Electronic Effects of Substituents

  • Methoxy Group (-OCH₃) : Electron-donating via resonance, activating the benzene ring toward electrophilic substitution. This contrasts with benzothiazole derivatives, where the heterocyclic ring is electron-deficient due to the thiazole’s electronegative nitrogen .
  • Bromine Atom (-Br) : Electron-withdrawing via inductive effects, directing electrophilic attacks to specific positions (e.g., para to the methoxy group in this compound).

Reactivity in Organic Reactions

  • Nucleophilic Substitution : The thiol group in this compound can act as a nucleophile, facilitating reactions like thiol-ene click chemistry. In contrast, the sulfur in 5-bromo-2-methylbenzothiazole is less reactive due to its thioether nature.
  • Cross-Coupling Reactions : The bromine substituent in both compounds enables participation in Suzuki-Miyaura couplings, though the free thiol in the target compound may require protection to avoid side reactions .

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